molecular formula C14H14N2O5 B2787879 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid CAS No. 127091-64-9

2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid

Cat. No.: B2787879
CAS No.: 127091-64-9
M. Wt: 290.275
InChI Key: IDLITGCUZZUBBZ-UHFFFAOYSA-N
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Description

2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid is a synthetic organic compound with the molecular formula C14H14N2O5. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound features a pyrimidine ring substituted with methoxy groups at positions 4 and 6, and an acetic acid moiety attached to a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid typically involves the following steps:

    Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for the addition reaction.

    Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for the condensation reaction.

    Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the previous step, and dry hydrogen chloride gas is fed into the mixture for the cyclization reaction.

    Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. High-performance liquid chromatography (HPLC) and preparative-HPLC are commonly used for purification .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups on the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of herbicides and other agrochemicals

Mechanism of Action

The mechanism of action of 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • Benzoic acid, 2-(4,6-dimethoxy-2-pyrimidinyl)oxy)-6-((4-hydroxy-6-methoxy-2-pyrimidinyl)oxy), sodium salt
  • Phenyl (4,6-dimethoxy-2-pyrimidinyl)carbamate
  • Methanone, diphenyl-, O- [2- [ (4,6-dimethoxy-2-pyrimidinyl)oxy]-6-hydroxybenzoyl]oxime

Comparison: 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid is unique due to its specific structural features, such as the presence of both a pyrimidine ring and a phenylacetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-(4,6-dimethoxypyrimidin-2-yl)oxy-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5/c1-19-10-8-11(20-2)16-14(15-10)21-12(13(17)18)9-6-4-3-5-7-9/h3-8,12H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLITGCUZZUBBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)OC(C2=CC=CC=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5 g (16 mmol) Methyl 2-(4,6-dimethoxy-2-pyrimidinyloxy)-2-phenylacetate was dissolved in 50 ml water/ethanol (1:1) and treated with 0.9 g potassium hydroxide. After stirring for 16 hours at room temperature, the mixture was extracted with ethyl acetate. The aqueous phase was acidified with 10% hydrochloric acid until it was pH 2 and extracted with ethyl acetate. After drying over magnesium sulphate, the ethyl acetate phase was concentrated the solid residue recrystallised from diisopropyl ether/ethyl acetate mixture.
Name
Methyl 2-(4,6-dimethoxy-2-pyrimidinyloxy)-2-phenylacetate
Quantity
5 g
Type
reactant
Reaction Step One
Name
water ethanol
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step Two

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